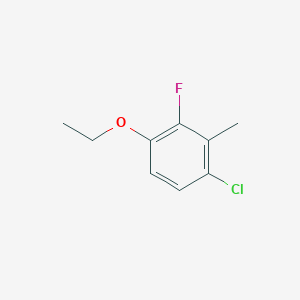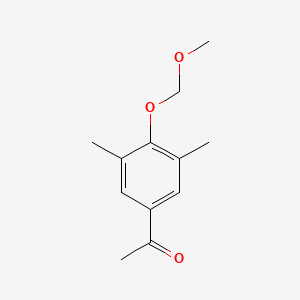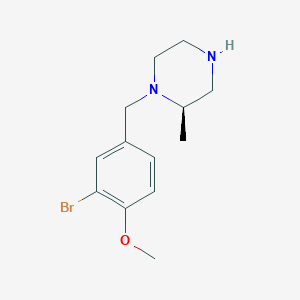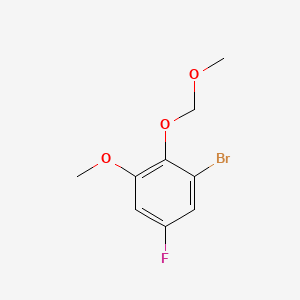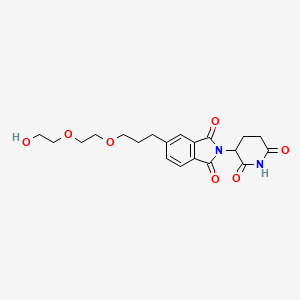
Thalidomide-5'-C3-PEG2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-C3-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug with a controversial history due to its teratogenic effects, but it has found renewed use in treating various diseases. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG2-OH involves several steps. Initially, thalidomide is synthesized through a series of reactions starting from phthalic anhydride and glutamic acid. The PEG linker is then attached to the thalidomide molecule through a series of coupling reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the coupling steps .
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG2-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-C3-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions, enabling the attachment of other functional groups or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of Thalidomide-5’-C3-PEG2-OH. These derivatives can have different biological activities and are often used in further research .
Scientific Research Applications
Thalidomide-5’-C3-PEG2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of Thalidomide-5’-C3-PEG2-OH involves its interaction with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Thalidomide-5’-PEG2-amine: A related compound with a different PEG linker.
Uniqueness
Thalidomide-5’-C3-PEG2-OH is unique due to its specific PEG linker, which enhances its solubility and bioavailability. This makes it particularly useful in research applications where these properties are crucial .
Properties
Molecular Formula |
C20H24N2O7 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,1-2,5-11H2,(H,21,24,25) |
InChI Key |
SRGXNVKFIJFQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
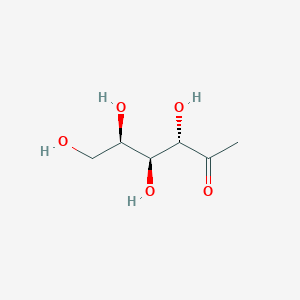
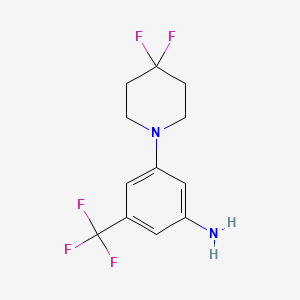
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
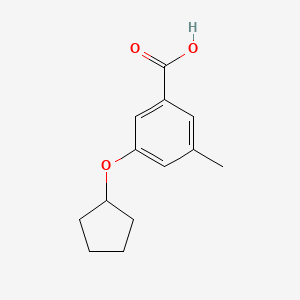
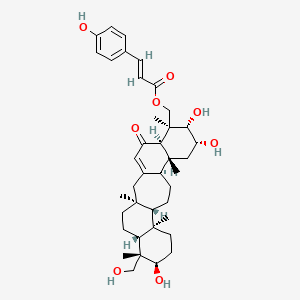
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
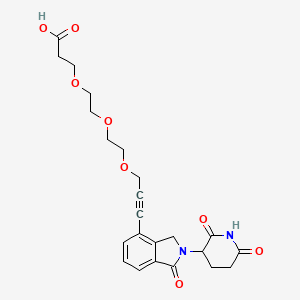
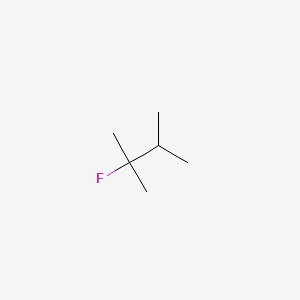
![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
